BRD4-Kinases-IN-3 vs. (+)-JQ1: Head-to-Head Cellular Growth Inhibition Comparison Across 931 Cancer Cell Lines
BRD4-Kinases-IN-3 (Compound 3) demonstrated greatly enhanced growth inhibitory activity compared to the single-target BET inhibitor (+)-JQ1 in a large-scale cancer cell line screen. Compound 3 was screened across 931 cancer cell lines alongside (+)-JQ1 (overlapping with 733 cell lines) under identical experimental conditions. The dual inhibitor showed significantly superior potency, particularly against bone and blood cancer cell lines, attributed to synergistic BRD4 and kinase co-inhibition [1].
| Evidence Dimension | Cancer cell line growth inhibition (proliferation) |
|---|---|
| Target Compound Data | Superior potency across 931 cancer cell lines, with highest activity against bone and blood cancers |
| Comparator Or Baseline | (+)-JQ1: single-target BET bromodomain inhibitor |
| Quantified Difference | Greatly enhanced activity; synergistic effect of dual inhibition confirmed by gene-drug sensitivity analyses and combination studies |
| Conditions | Cancer Cell Line Encyclopedia (CCLE) screening of 931 cell lines using CellTiter Blue assay; cells exposed to drug for 72 hours |
Why This Matters
Demonstrates that BRD4-Kinases-IN-3 provides a distinct polypharmacology-driven efficacy advantage over single-target BRD4 inhibitors in cellular models, justifying its selection for oncology research.
- [1] Ember SW, Lambert QT, Berndt N, Gunawan S, Ayaz M, Tauro M, Zhu JY, Cranfill PJ, Greninger P, Lynch CC, Benes CH, Lawrence HR, Reuther GW, Lawrence NJ, Schonbrunn E. Potent Dual BET Bromodomain-Kinase Inhibitors as Value-Added Multitargeted Chemical Probes and Cancer Therapeutics. Mol Cancer Ther. 2017 Jun;16(6):1054-1067. doi: 10.1158/1535-7163.MCT-16-0568-T. View Source
